molecular formula C11H16N2O2S2 B2899313 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide CAS No. 708999-44-4

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide

Cat. No.: B2899313
CAS No.: 708999-44-4
M. Wt: 272.38
InChI Key: HPIYMWSRCZTJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H16N2O2S2 and its molecular weight is 272.38. The purity is usually 95%.
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Biological Activity

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which is known for its diverse biological applications, particularly in antibacterial and anti-inflammatory contexts. The structural formula can be represented as follows:

C12H16N2O2S\text{C}_12\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in carrageenan-induced edema models, compounds derived from similar structures demonstrated moderate to good inhibition of inflammation. The mechanism appears to involve interference with prostaglandin synthesis, which is critical in the inflammatory response .

Analgesic Activity

In analgesic assays, including the Koster test, the compound showed promising results. The percentage inhibition of pain responses was notable when compared to standard analgesics like aspirin and celecoxib. The results suggest that this compound may provide effective pain relief without significant ulcerogenic potential .

Anticancer Activity

The anticancer properties of this compound were evaluated against various human tumor cell lines. Notably, it displayed selective cytotoxicity, suggesting that it could be developed into a therapeutic agent for cancer treatment. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential of this compound:

  • Anti-inflammatory and Analgesic Effects :
    • A study evaluated several derivatives for their anti-inflammatory effects using a carrageenan-induced edema model. Compounds similar to this compound showed substantial inhibition rates (up to 48.9% at optimal doses), indicating their potential as effective anti-inflammatory agents .
  • Anticancer Screening :
    • In vitro tests against a panel of 60 human tumor cell lines revealed that certain derivatives exhibited significant anticancer activity with low toxicity profiles. The findings suggest that these compounds could serve as lead molecules for further drug development .
  • Mechanism of Action :
    • Molecular docking studies indicated that the compound interacts with specific protein targets within cancer cells, potentially disrupting critical pathways involved in cell proliferation and survival .

Data Summary Table

Activity Test Method Results Reference
Anti-inflammatoryCarrageenan modelUp to 48.9% inhibition
AnalgesicKoster testSignificant pain relief
AnticancerHuman tumor cell linesSelective cytotoxicity observed
Mechanism of ActionMolecular dockingInteraction with specific proteins

Properties

IUPAC Name

1-ethyl-3-(4-ethylphenyl)sulfonylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c1-3-9-5-7-10(8-6-9)17(14,15)13-11(16)12-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIYMWSRCZTJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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